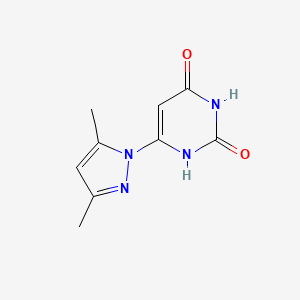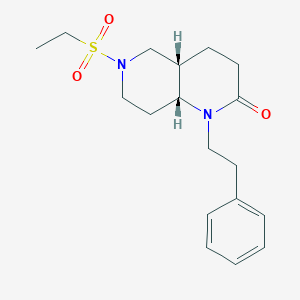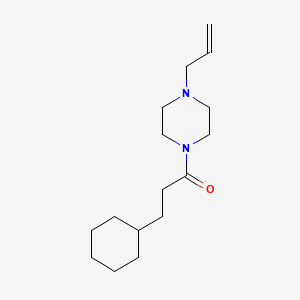
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione, also known as DMPP, is a chemical compound that has been studied extensively for its potential applications in scientific research. DMPP belongs to the class of pyrimidine derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione has been shown to inhibit the activity of dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis and cell proliferation. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and physiological effects:
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione has also been shown to exhibit anti-inflammatory properties, reducing the production of inflammatory cytokines such as TNF-alpha and IL-6. Additionally, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione has been shown to exhibit antiviral properties, inhibiting the replication of certain viruses such as HIV.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione in lab experiments is its ability to inhibit the activity of certain enzymes involved in DNA synthesis and cell proliferation. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione is its potential toxicity and side effects. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Zukünftige Richtungen
Future research on 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione could focus on its potential applications in the treatment of cancer, inflammation, and viral infections. Additionally, further studies could investigate the mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione and its interactions with other signaling pathways and enzymes. Finally, research could focus on developing new synthetic methods for 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione and its derivatives, as well as exploring the potential of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione as a lead compound for drug development.
Synthesemethoden
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione can be synthesized using a variety of methods, including the reaction of 3,5-dimethyl-1H-pyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. Another method involves the reaction of 3,5-dimethyl-1H-pyrazole with ethyl cyanoacetate in the presence of ammonium acetate. The resulting product is then treated with hydrochloric acid to yield 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione.
Wissenschaftliche Forschungsanwendungen
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione has also been shown to inhibit the activity of certain enzymes, such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis and cell proliferation.
Eigenschaften
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-5-3-6(2)13(12-5)7-4-8(14)11-9(15)10-7/h3-4H,1-2H3,(H2,10,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCUZZQJVWBKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=O)NC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethylpyrazol-1-yl)-1H-pyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N,3-dimethyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-sulfonamide](/img/structure/B5499308.png)
![2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5499313.png)

![3-[5-(3,4-dichlorophenyl)-2-furyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5499330.png)

![N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5499344.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]hexanohydrazide](/img/structure/B5499355.png)
![N-(2-chlorophenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea](/img/structure/B5499360.png)
![N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide](/img/structure/B5499368.png)
![N-[1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]acetamide](/img/structure/B5499369.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B5499384.png)
![9-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5499387.png)
![4-benzyl-3-ethyl-1-[2-(2-hydroxyethoxy)ethyl]-1,4-diazepan-5-one](/img/structure/B5499409.png)
![ethyl 2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(2-furyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5499411.png)